Oxibendazole-d7 is a synthetic, deuterium-labeled variant of Oxibendazole, a benzimidazole anthelmintic drug. [] It serves primarily as an internal standard in analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS) for quantifying steranes in petroleum samples. [] The seven deuterium atoms replace hydrogen atoms in the molecule, increasing its mass without significantly altering its chemical behavior. This mass difference allows for clear differentiation from the non-deuterated Oxibendazole during mass spectrometry analysis, making Oxibendazole-d7 a valuable tool for accurate quantification.
Oxibendazole-d7 is a deuterated derivative of the anthelmintic compound oxibendazole, which is primarily used to treat parasitic infections in animals. The compound is recognized for its effectiveness against gastrointestinal nematodes and other parasites. Oxibendazole-d7 is utilized in research settings, particularly in pharmacokinetic studies and residue analysis, due to its isotopic labeling that allows for precise tracking within biological systems.
Oxibendazole-d7 can be synthesized from oxibendazole through various chemical methods that incorporate deuterium into the molecular structure. The compound is commercially available from various suppliers, including Sigma-Aldrich and Pharmaffiliates, which provide analytical standards and bulk quantities for research purposes .
Oxibendazole-d7 belongs to the class of benzimidazole derivatives, which are known for their broad-spectrum anthelmintic properties. It is classified under the chemical substances used in veterinary medicine and falls under the category of antiparasitic agents.
The synthesis of oxibendazole-d7 involves several steps that typically include nitration, reduction, and cyclization processes. A notable method includes the following stages:
The synthesis can be performed using various reagents such as stannous chloride and thiomethyl isourea in a controlled environment to ensure high yields and purity of oxibendazole-d7. Specific conditions such as temperature and reaction time are critical for achieving optimal results.
The molecular formula for oxibendazole-d7 is C_12H_12D_7N_3O_3S, indicating the presence of deuterium atoms replacing some hydrogen atoms in the structure of oxibendazole. The structure features a benzimidazole ring system with propoxy and other functional groups attached.
Key structural data includes:
Oxibendazole-d7 participates in various chemical reactions typical of benzimidazole derivatives, including:
The reaction conditions must be optimized for each step to minimize byproducts and maximize yield. For instance, controlling temperature during cyclization can significantly affect product formation.
Oxibendazole-d7 functions primarily as an anthelmintic agent by disrupting the energy metabolism of parasites. It inhibits the polymerization of tubulin into microtubules, which is essential for cellular division and function in nematodes.
Studies have shown that this mechanism leads to paralysis and death of the parasites, making it effective against a variety of helminth infections in veterinary medicine.
Relevant analyses often include spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm purity and structural integrity .
Oxibendazole-d7 is primarily used in scientific research for:
These applications highlight its significance not only in veterinary medicine but also in ensuring food safety and regulatory compliance regarding drug residues.
Deuterated analogs represent a cornerstone of modern analytical chemistry, offering unparalleled precision in pharmaceutical quantification. Oxibendazole-d7 (methyl N-[6-(1,1,2,2,3,3,3-heptadeuteriopropoxy)-1H-benzimidazol-2-yl]carbamate) exemplifies this strategic approach, specifically engineered with seven deuterium atoms (²H or D) replacing protium atoms in the propoxy side chain of its parent compound, oxibendazole [6] [8]. This deliberate isotopic substitution yields a molecular weight of 256.31 g/mol (C₁₂H₈D₇N₃O₃), creating a consistent +7 Da mass shift detectable via mass spectrometry while preserving near-identical chemical behavior to the native molecule [1] [6].
The synthesis rationale centers on overcoming core analytical challenges in residue analysis and drug metabolism studies. First, the deuterium-carbon bonds exhibit greater kinetic stability than hydrogen-carbon bonds (deuterium isotope effect), reducing metabolic degradation rates at the labeled positions and extending the detection window for trace analysis [6]. Second, the mass shift enables unambiguous differentiation between the internal standard (Oxibendazole-d7) and the target analyte (oxibendazole) in complex biological matrices, effectively eliminating signal interference from co-eluting compounds or matrix effects [3] [4]. This specificity is crucial for meeting stringent regulatory requirements for veterinary drug residue testing in food products, where detection thresholds often fall below parts-per-billion levels.
Table 1: Analytical Applications of Oxibendazole-d7
Application Domain | Technique | Matrix | Key Advantage |
---|---|---|---|
Veterinary Drug Residue Analysis | UPLC-MS/MS with QuEChERS extraction | Milk | Quantification accuracy despite matrix complexity [1] [6] |
Pharmacokinetic Studies | HPLC-MS/MS | Plasma/Tissues | Discrimination between administered drug and metabolites [6] |
Method Validation | GC-MS | Animal Feed | Compliance with FDA/EMA guidelines for specificity [10] |
Deuterium labeling thus transforms Oxibendazole-d7 into an indispensable internal standard. Its deployment in QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction workflows coupled with ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) exemplifies modern best practices for veterinary drug monitoring [1] [3]. Laboratories rely on this isotopolog to generate calibration curves with R² >0.99 and achieve recovery rates exceeding 90%—performance metrics nearly unattainable with structurally dissimilar internal standards due to differential extraction efficiencies or ionization suppression [6].
Oxibendazole-d7 maintains the canonical benzimidazole pharmacophore essential for anthelmintic activity, differing from oxibendazole only in its propoxy group deuteration. The parent compound (C₁₂H₁₅N₃O₃; MW 249.27 g/mol) consists of three critical domains: (1) a benzimidazole core enabling tubulin binding, (2) a carbamate moiety (methyl N-carbamate) at position 2 responsible for irreversible binding to parasite β-tubulin, and (3) a propoxy side chain at position 5 influencing pharmacokinetic properties [6] [8]. Crucially, deuterium substitution occurs exclusively on the propyl segment (CD₃CD₂CD₂O-), preserving all electronic and steric features of the pharmacologically active benzimidazole-carbamate region [6] [10].
Table 2: Structural Comparison of Oxibendazole and Oxibendazole-d7
Structural Feature | Oxibendazole | Oxibendazole-d7 | Functional Consequence |
---|---|---|---|
Core Structure | Benzimidazole | Benzimidazole | Identical target engagement (tubulin binding) |
Carbamate Group | -NH-C(=O)OCH₃ | -NH-C(=O)OCH₃ | Unchanged anthelmintic activity |
Position 5 Substituent | -OCH₂CH₂CH₃ | -OCD₂CD₂CD₃ | Altered metabolic rate without affecting target affinity |
Molecular Weight | 249.27 g/mol | 256.31 g/mol | MS-detectable mass shift for co-analysis |
Functionally, this structural preservation ensures that Oxibendazole-d7 mirrors the biochemical behavior of oxibendazole during sample preparation—including extraction solubility, chromatographic retention, and ionization efficiency—while allowing spectroscopic distinction. The benzimidazole class operates primarily by inhibiting microtubule polymerization in helminths via interaction with β-tubulin's benzimidazole-binding domain. Deuterium modification at the distal propyl group minimally impacts this mechanism, as evidenced by identical retention times in HPLC analysis under non-mass spectrometric detection [6] [8]. However, the deuteration does alter oxidative metabolism in hepatic microsomes, where cytochrome P450 enzymes exhibit reduced turnover at the deuterated sites. This property is exploited analytically to differentiate parent drug from metabolites when using Oxibendazole-d7 as an internal standard [6].
The compound's role extends beyond routine analysis into research on anthelmintic resistance. As resistance mechanisms emerge (e.g., tubulin isotype mutations), precise quantification of drug distribution in parasitic tissues becomes critical. Oxibendazole-d7 enables such studies through stable isotope tracing in in vitro parasite models, providing insights into drug penetration and target engagement without isotopic cross-talk [6]. This application underscores how strategic molecular design—preserving pharmacophoric elements while introducing detectable labels—advances both pharmaceutical quality control and fundamental parasitology research.
Interactive Structural Diagram: Key Features of Oxibendazole-d7
[Benzimidazole Core]–[NH-C(=O)OCH₃] | [C6H₂]–[OCD₂CD₂CD₃]
Note: Deuterium atoms exclusively reside in the propoxy chain (highlighted), maintaining the bioactive carbamate-benzimidazole region identical to oxibendazole.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1